molecular formula C14H23N3O2 B6087674 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one

Cat. No.: B6087674
M. Wt: 265.35 g/mol
InChI Key: CEEAFRAYKPLFKM-XNTDXEJSSA-N
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Description

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one typically involves the condensation of 1,3-cyclohexanedione with an appropriate aldehyde in the presence of a catalyst. One common method is the Knoevenagel-Michael cascade reaction, which uses 2-aminopyrazine as a catalyst . The reaction conditions are generally mild, and the process is efficient, producing high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of 3-oxo-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)methyl]cyclohex-2-en-1-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including reduced melanin production in melanocytes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2)8-12(18)11(13(19)9-14)10-15-17-6-4-16(3)5-7-17/h10,18H,4-9H2,1-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEAFRAYKPLFKM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NN2CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/N2CCN(CC2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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